N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H19NO4S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide is the protein Hsp90 . Hsp90 is a heat shock protein that plays a crucial role in maintaining cellular homeostasis. It is involved in protein folding, degradation, and signal transduction .
Mode of Action
this compound interacts with its target, Hsp90, by binding to the ATP-binding site of the protein . This interaction inhibits the function of Hsp90, leading to the destabilization and degradation of proteins that require Hsp90 for proper folding .
Biochemical Pathways
The inhibition of Hsp90 affects multiple biochemical pathways. As Hsp90 is involved in the folding and stabilization of many proteins, its inhibition can lead to the degradation of these proteins. This can affect pathways such as signal transduction, cell cycle control, and immune responses .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of Hsp90. This can lead to the destabilization and degradation of Hsp90 client proteins, potentially affecting cellular processes such as cell growth and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with Hsp90
Biochemical Analysis
Biochemical Properties
The compound N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide has been found to interact with the ATP-binding site of full-length human Hsp90 . This interaction suggests that the compound may have a role in modulating the activity of this protein.
Cellular Effects
In cellular assays, this compound has been shown to influence the function of Hsp90 . Hsp90 is a chaperone protein that plays a key role in regulating the stability and function of many client proteins, including kinases and transcription factors. Therefore, modulation of Hsp90 activity by this compound could potentially influence a wide range of cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve binding to the ATP-binding site of Hsp90 . This binding could potentially inhibit the ATPase activity of Hsp90, thereby affecting its chaperone function.
Properties
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-15-6-10-18(11-7-15)29(27,28)24-17-9-13-21(25)20(14-17)23-19-5-3-2-4-16(19)8-12-22(23)26/h2-14,24-26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNNKFDPOPYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.